

Spectroscopic Profile of Forsythoside I: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	Forsythoside I		
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This technical guide provides a comprehensive overview of the spectroscopic data for **Forsythoside I**, a prominent phenylethanoid glycoside isolated from Forsythia suspense (Thunb.) Vahl. The document is intended for researchers, scientists, and professionals in drug development, offering detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural elucidation of **Forsythoside I** has been achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: ¹H NMR Spectroscopic Data for Forsythoside I (in C₅D₅N)



Position	δΗ (ррm)	Multiplicity (J in Hz)
Aglycone		
2	6.88	d (8.4)
5	6.95	d (8.4)
6	6.78	dd (8.4, 1.8)
7	3.05	t (7.2)
8	4.15	m
3.88	m	
Caffeoyl Moiety		_
2'''	7.25	d (1.8)
5'''	6.90	d (8.4)
6'''	7.15	dd (8.4, 1.8)
7'''	7.80	d (15.6)
8'''	6.55	d (15.6)
β-D-Glucopyranosyl		
1'	4.34	d (7.8)
2'	4.25	t (8.4)
3'	4.88	t (9.0)
4'	4.18	t (9.0)
5'	3.42	m
6'a	3.49	m
6'b	3.48	m
α-L-Rhamnopyranosyl		
1"	4.65	br s



2"	3.62	m
3"	3.55	dd (9.6, 3.0)
4"	3.44	m
5"	3.95	m
6"	1.15	d (6.0)

Data sourced from Wang et al., 2009.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Forsythoside I (in C₅D₅N)



Aglycone 1 131.0 2 117.0 3 145.8 4 144.4 5 116.3 6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5 3' 77.5	Position	δC (ppm)
2 117.0 3 145.8 4 144.4 5 116.3 6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	Aglycone	
3 145.8 4 144.4 5 116.3 6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	1	131.0
4 144.4 5 116.3 6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	2	117.0
5 116.3 6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 102.7 2' 74.5	3	145.8
6 120.9 7 36.5 8 70.2 Caffeoyl Moiety 1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	4	144.4
7 36.5 8 70.2 Caffeoyl Moiety 1"" 125.6 2"" 114.8 3"" 145.5 4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	5	116.3
8 70.2 Caffeoyl Moiety 1"" 125.6 2"" 114.8 3"" 145.5 4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	6	120.9
Caffeoyl Moiety 1"" 125.6 2"" 114.8 3"" 145.5 4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 102.7 2' 74.5	7	36.5
1" 125.6 2" 114.8 3" 145.5 4" 148.4 5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	8	70.2
2"" 114.8 3"" 145.5 4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	Caffeoyl Moiety	
3"" 145.5 4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	1'''	125.6
4"" 148.4 5"" 115.8 6"" 121.9 7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	2""	114.8
5" 115.8 6" 121.9 7" 146.9 8" 114.2 9" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	3'''	145.5
6"' 121.9 7"' 146.9 8"' 114.2 9"' 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	4'''	148.4
7"" 146.9 8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	5'''	115.8
8"" 114.2 9"" 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	6'''	121.9
9"' 166.7 β-D-Glucopyranosyl 1' 102.7 2' 74.5	7'''	146.9
β-D-Glucopyranosyl 1' 102.7 2' 74.5	8'''	114.2
1' 102.7 2' 74.5	9'''	166.7
2' 74.5	β-D-Glucopyranosyl	
	1'	102.7
3' 77.5	2'	74.5
	3'	77.5



4'	70.0
5'	75.1
6'	68.1
α-L-Rhamnopyranosyl	
1"	101.5
2"	70.6
3"	70.9
4"	71.9
5"	69.1
6"	18.2

Data sourced from Wang et al., 2009.[1][2]

Table 3: Mass Spectrometry Data for Forsythoside I

Technique	Ion Mode	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	Negative	623.1962 [M-H] ⁻	623.1976	C29H35O15

Data sourced from Wang et al., 2009.[1][2]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of **Forsythoside I**, based on established methodologies for phenylethanoid glycosides.

Isolation of Forsythoside I

 Extraction: The dried and powdered fruits of Forsythia suspense are extracted with a polar solvent, typically 85% ethanol, under reflux.



- Partitioning: The crude ethanol extract is concentrated under vacuum and then suspended in water. This aqueous suspension is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The n-butanol fraction, which is rich in phenylethanoid glycosides, is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: The n-butanol fraction is first separated on a normal phase silica gel column using a gradient elution system, often a mixture of chloroform and methanol with increasing methanol concentration.
 - Reversed-Phase HPLC: Further purification of the fractions containing Forsythoside I is achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase consisting of a methanol-water gradient.

NMR Spectroscopy

- Sample Preparation: A pure sample of Forsythoside I (approximately 10 mg) is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker AM-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C.
- Data Acquisition:
 - ¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
 - ¹³C NMR: Carbon-13 NMR spectra, including broadband proton-decoupled spectra, are acquired to identify the chemical shifts of all carbon atoms.
 - 2D NMR: To confirm the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.



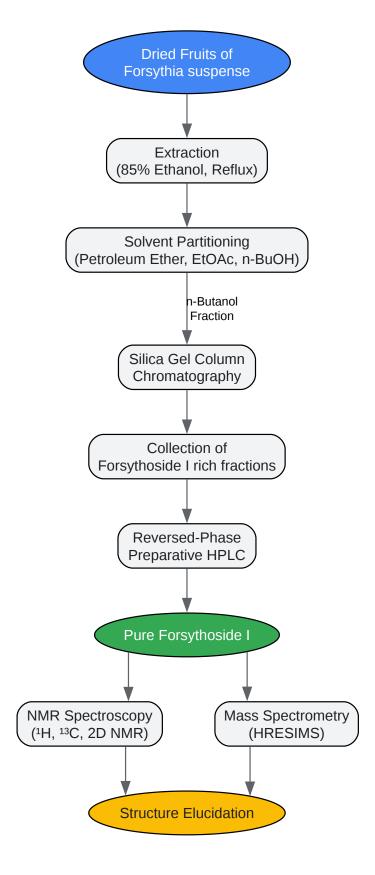
Mass Spectrometry

- Sample Preparation: A dilute solution of the purified **Forsythoside I** is prepared in a suitable solvent, typically methanol or a methanol-water mixture.
- Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a VG Auto Spec-3000.
- Data Acquisition:
 - Ionization Mode: The analysis is performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.
 - Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition and confirm the molecular formula of Forsythoside I.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Forsythoside I**.





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Caption: Workflow for the isolation and spectroscopic identification of Forsythoside I.



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